molecular formula C22H22N2O4S2 B2488833 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide CAS No. 361477-71-6

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide

Cat. No. B2488833
CAS RN: 361477-71-6
M. Wt: 442.55
InChI Key: BCMMVXPBTUDXDQ-UYRXBGFRSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves preparative procedures that generally start with the reaction of specific aldehydes and thiosemicarbazide, leading to thiazolidinone frameworks. For example, derivatives of thiazolidin-4-ones have been synthesized through reactions involving aromatic and heterocyclic amines to afford compounds showing moderate antitumor activity against malignant tumor cells (Horishny & Matiychuk, 2020). Similar synthetic approaches are employed for the production of thiazolidine derivatives, showcasing the versatility of starting materials and reaction conditions in accessing diverse thiazolidine-based structures.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives often includes a core thiazolidine ring substituted with various functional groups that significantly influence the compound's properties and reactivity. Crystallographic studies have been conducted to elucidate the structure of these molecules, revealing details about their geometric configuration, bond lengths, and angles, which are critical for understanding their chemical behavior and interaction with biological targets. For instance, the crystal structure of certain thiazolidine derivatives has been characterized by X-ray diffraction, providing insights into their stereochemistry and molecular conformations (Liu et al., 2013).

Scientific Research Applications

Antitumor Activity

Research on compounds structurally related to 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide has shown potential antitumor activities. The synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides resulted in compounds with moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to many of these compounds (Horishny & Matiychuk, 2020). Additionally, the synthesis of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides revealed compounds that exhibited moderate in vitro antitumor activity, with notable sensitivity in the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021).

Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to assess their antimicrobial efficacy. These compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans, highlighting the potential of thiazolidinone derivatives in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and studies of its potential biological activity or applications .

properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-14-6-4-5-7-16(14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-8-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMMVXPBTUDXDQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide

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